molecular formula C9H23NO3Si B1623351 2-(Triethoxysilyl)propylamine CAS No. 36957-84-3

2-(Triethoxysilyl)propylamine

Cat. No.: B1623351
CAS No.: 36957-84-3
M. Wt: 221.37 g/mol
InChI Key: RYRGXTAWWFMZRN-UHFFFAOYSA-N
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Description

Significance within Organosilane Chemistry

As a member of the organosilane family, 2-(Triethoxysilyl)propylamine is characterized by the presence of a carbon-silicon bond. The silicon atom is also bonded to ethoxy groups, which are susceptible to hydrolysis. This reaction leads to the formation of silanol (B1196071) groups (Si-OH), which can then condense with other silanol groups or with hydroxyl groups on the surface of inorganic substrates to form stable siloxane bonds (Si-O-Si or Si-O-Substrate). The propylamine (B44156) portion of the molecule provides a reactive site for interaction with organic polymers. made-in-china.com This dual nature makes it a valuable tool in the field of materials science. made-in-china.com

Role as a Multifunctional Silane (B1218182) Coupling Agent

The primary function of this compound is as a silane coupling agent. ontosight.ai These agents are crucial for enhancing the adhesion and compatibility between dissimilar materials, particularly between inorganic fillers or reinforcements (like glass fibers, silica (B1680970), or metals) and organic polymer matrices (such as epoxy, polyurethane, or phenolic resins). chinacouplingagents.comshinetsusilicone-global.com The triethoxysilyl groups bond to the inorganic material, while the propylamine group interacts with the organic polymer, creating a durable bridge at the interface. made-in-china.com This improved interfacial bonding leads to composite materials with enhanced mechanical properties, such as strength and impact resistance, as well as improved water and heat resistance. made-in-china.comshinetsusilicone-global.com

The compound is utilized in a variety of applications, including:

Adhesives and Sealants: To improve the bonding of the adhesive or sealant to various substrates. ontosight.ai

Coatings and Paints: To enhance the adhesion of coatings to surfaces like glass and metals. ontosight.aichemimpex.com

Composites: To strengthen the bond between reinforcing fibers and the polymer matrix. ontosight.ai

Surface Modification: To alter the surface properties of materials, imparting characteristics like hydrophobicity or hydrophilicity. made-in-china.com

Overview of Research Trajectories and Academic Impact

Research involving this compound, often referred to as 3-aminopropyltriethoxysilane (B1664141) (APTES) in much of the literature, is extensive and continues to expand. nih.gov A significant area of investigation is its use in the surface modification of materials for biomedical applications. For instance, it has been used to modify the surfaces of titanium implants to improve biocompatibility and osseointegration. ontosight.ai It is also employed in the development of biosensors, drug delivery systems, and tissue engineering scaffolds. ontosight.ai

Recent studies have explored its application in advanced materials. For example, it has been used to functionalize mesoporous silicas to enhance CO2 and water adsorption capacities, which has potential environmental applications. sigmaaldrich.com Research has also delved into its use in the synthesis of novel silane-based carboxylic acids for UV-curable systems and in creating hybrid organic-inorganic materials with tailored properties. sigmaaldrich.commdpi.com The academic interest in this compound is underscored by the numerous publications and patents related to its synthesis and application in diverse fields. nih.govresearchgate.net

Chemical and Physical Properties

The following table summarizes key chemical and physical properties of this compound.

PropertyValue
IUPAC Name 2-triethoxysilylpropan-1-amine nih.gov
CAS Number 36957-84-3 nih.gov
Molecular Formula C₉H₂₃NO₃Si nih.gov
Molecular Weight 221.37 g/mol nih.gov
Appearance Colorless liquid ontosight.ai
Odor Characteristic amine odor ontosight.ai
Boiling Point 217 °C at 1013 hPa sigmaaldrich.com
Melting Point < -70 °C sigmaaldrich.com
Density 0.95 g/cm³ at 20 °C sigmaaldrich.com
Flash Point 93 °C (closed cup) sigmaaldrich.com
Solubility Soluble in organic solvents; reacts with water. chinacouplingagents.com

This table is interactive. You can sort the data by clicking on the column headers.

Applications in Materials Science

The versatility of this compound has led to its use in a wide range of applications within materials science.

Application AreaSpecific Use
Composites Adhesion promoter between fillers/fibers and polymer matrices. made-in-china.com
Adhesives & Sealants Improves bonding to inorganic substrates. chinacouplingagents.com
Coatings Enhances adhesion and durability of paints and coatings. chemimpex.com
Surface Modification Modifies surface properties of glass, metals, and ceramics. made-in-china.com
Biomaterials Surface functionalization of implants and drug delivery systems. ontosight.ai
Nanotechnology Surface modification of nanoparticles to improve stability and dispersibility. made-in-china.com
Hybrid Materials Acts as a crosslinking agent in the synthesis of organic-inorganic hybrids. made-in-china.com

This table is interactive. You can sort the data by clicking on the column headers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36957-84-3

Molecular Formula

C9H23NO3Si

Molecular Weight

221.37 g/mol

IUPAC Name

2-triethoxysilylpropan-1-amine

InChI

InChI=1S/C9H23NO3Si/c1-5-11-14(12-6-2,13-7-3)9(4)8-10/h9H,5-8,10H2,1-4H3

InChI Key

RYRGXTAWWFMZRN-UHFFFAOYSA-N

SMILES

CCO[Si](C(C)CN)(OCC)OCC

Canonical SMILES

CCO[Si](C(C)CN)(OCC)OCC

Other CAS No.

36957-84-3

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 2 Triethoxysilyl Propylamine

Preparation Routes and Optimization Strategies for 2-(Triethoxysilyl)propylamine

The synthesis of aminosilanes, including this compound, can be approached through several chemical pathways. A prominent and sustainable method is the catalytic dehydrocoupling of amines and silanes. rsc.orgrsc.org This process forms a direct Si-N bond and produces hydrogen gas as the only byproduct, offering a more environmentally friendly alternative to traditional methods that utilize corrosive chlorosilanes and generate significant salt waste. rsc.orgrsc.org

Traditional synthesis often involves the reaction of halosilanes with appropriate amines. google.comgoogle.com For instance, reacting a chlorosilane with an amine can produce the desired aminosilane (B1250345), although this typically generates amine hydrochloride as a byproduct. google.com Optimization of these reactions involves careful control of parameters such as solvent, temperature, and molar ratios of reactants to maximize yield and minimize side-product formation. Anhydrous solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF) are often selected to prevent the premature hydrolysis of the triethoxysilyl groups.

Another synthetic strategy is the reaction between an aminosilane and a halosilane, which can be used to produce various aminohalosilanes. google.com The specific synthesis of this compound involves the reaction of an appropriate propyl amine precursor with a triethoxysilane-containing reactant.

Table 1: General Aminosilane Synthesis Methods

Method Reactants Byproducts Key Features
Dehydrocoupling Amine, Silane (B1218182) Hydrogen (H₂) Sustainable, atom-economical. rsc.orgrsc.org
From Halosilanes Amine, Chlorosilane Amine Hydrochloride Traditional method, often requires solvent. google.com

Functionalization of this compound for Specific Chemical Reactivity

The dual functionality of this compound, possessing both a reactive amine group and hydrolyzable triethoxysilyl groups, makes it a valuable precursor for further chemical modifications.

The triethoxysilyl group is the key to the compound's ability to be grafted onto various substrates. This process typically involves the hydrolysis and condensation of the silane, forming stable siloxane (Si-O-Si) bonds with hydroxyl-rich surfaces such as silica (B1680970), glass, and metal oxides. mdpi.comsci-hub.se This immobilization chemically bonds the propylamine (B44156) functionality to the surface, modifying its properties. sci-hub.se

This surface modification is widely used in various applications:

Adhesion Promotion: Creating a stable interface between organic polymers and inorganic substrates. researchgate.net

Catalyst Support: Immobilizing metal complexes or organic catalysts onto a solid support, which allows for easier separation and recycling of the catalyst. mdpi.com The triethoxysilyl group enables the anchoring of catalytic complexes, such as those of ruthenium(II), onto a polysiloxane matrix via a sol-gel process. mdpi.com

Chromatography: Creating modified stationary phases. For example, silica gel modified with gold nanoparticles grafted onto 3-(triethoxysilyl)propylamine has been used as a stationary phase in thin-layer chromatography. nih.gov

The process often involves a sol-gel reaction, where the alkoxysilane is hydrolyzed and condensed, sometimes with a cross-linking agent like tetraethoxysilane (TEOS), to form a three-dimensional network or a surface layer. mdpi.comtandfonline.com

The primary amine group of this compound is a reactive site for a multitude of chemical transformations, allowing for the synthesis of novel derivatives.

A notable derivatization is the synthesis of silane-based carboxylic acids. By reacting the amine group with compounds like bromoacetic acid, a new molecule featuring both a carboxylic acid head and a trialkoxysilane tail can be created. researchgate.netresearchgate.netsciencegate.app For example, the reaction of 3-(triethoxysilyl)propylamine with bromoacetic acid yields triethoxysilyl propylamino acetic acid (TSPA). researchgate.netresearchgate.net This type of derivative is useful in developing hybrid coatings and materials. researchgate.netsigmaaldrich.com

Another synthetic route involves the reaction of the amine with anhydrides. For instance, reacting 3-(triethoxysilyl)propylamine with trimellitic anhydride (B1165640) results in the formation of trimellitylimidopropyl triethoxysilane (B36694) (TMIS), a molecule that also possesses both a carboxylic acid and a trialkoxysilane group. researchgate.net The amine group can also react with other functional groups, such as isocyanates, to form urea (B33335) derivatives. researchgate.netresearchgate.net

Table 2: Examples of Derivatization Reactions

Reactant for Amine Group Resulting Derivative Class Example Product Name Reference
Bromoacetic Acid Silane-based Carboxylic Acid Triethoxysilyl propylamino acetic acid (TSPA) researchgate.netresearchgate.net
Trimellitic Anhydride Silane-based Carboxylic Acid Trimellitylimidopropyl triethoxysilane (TMIS) researchgate.net

Synthesis of Related Aminosilane Compounds (e.g., Bis[3-(triethoxysilyl)propyl]amine)

The synthetic principles applied to this compound can be extended to produce a range of related aminosilane compounds. A key example is Bis[3-(triethoxysilyl)propyl]amine , a secondary amine with two triethoxysilylpropyl groups. This compound is synthesized through the hydrolytic condensation of organotrialkoxysilanes. rsc.orgapolloscientific.co.ukoup.comoakwoodchemical.com It can act as a cross-linker in the formation of polymers. rsc.orgjimdoweb.com For instance, it has been used with 3-(2-aminoethylamino)propyltrimethoxysilane to prepare soluble polymers containing polyhedral oligomeric silsesquioxane (POSS) units in their main chain. rsc.org

Another related compound is Tris[3-(triethoxysilyl)propyl]amine . Its synthesis can involve the reaction of 3-chloropropyltriethoxysilane with a primary amine like propylamine, where a 3:1 molar ratio ensures complete substitution to the tertiary amine.

These multifunctional aminosilanes are crucial in materials science for creating cross-linked networks and bridged polysilsesquioxane materials, for example, in the preparation of membranes for desalination. oup.com

Table 3: List of Mentioned Chemical Compounds

Compound Name Abbreviation
This compound -
3-(Triethoxysilyl)propylamine APTES, AMMO
Bis[3-(triethoxysilyl)propyl]amine BTESPA
Bromoacetic acid -
3-chloropropyltriethoxysilane -
3-(2-aminoethylamino)propyltrimethoxysilane AEAPTMS
Polyhedral oligomeric silsesquioxane POSS
Tetraethoxysilane TEOS
Tetrahydrofuran THF
Toluene -
Triethoxysilyl propylamino acetic acid TSPA
Trimellitic anhydride -
Trimellitylimidopropyl triethoxysilane TMIS

Reaction Mechanisms and Chemical Behavior of 2 Triethoxysilyl Propylamine

Hydrolysis and Condensation Mechanisms of Alkoxysilane Groups

The silicon-oxygen bonds of the triethoxysilyl group are susceptible to hydrolysis, a reaction that initiates the transformation of the molecule and is a precursor to polymerization. gelest.comgelest.com This process is followed by condensation, leading to the formation of larger, cross-linked structures. nih.gov

Influence of Reaction Conditions on Polymerization (e.g., pH, Temperature)

The polymerization of 2-(triethoxysilyl)propylamine, encompassing both hydrolysis and condensation, is significantly influenced by various reaction conditions, most notably pH and temperature. nih.govtandfonline.com

pH: The rates of both hydrolysis and condensation are highly dependent on the pH of the solution. researchgate.net

Acidic Conditions (pH < 7): Acid catalysis generally leads to a high rate of hydrolysis. gelest.com The protonation of the alkoxide group makes the silicon atom more susceptible to nucleophilic attack by water. unm.edu Condensation also occurs, but under certain acidic conditions, it can be slower than hydrolysis, leading to the formation of more linear, less branched polymer structures. unm.edu

Basic Conditions (pH > 7): Base catalysis also accelerates both hydrolysis and condensation. nih.govunm.edu In alkaline media, deprotonated silanol (B1196071) groups (silanolates) are more nucleophilic and readily attack neutral silanol or alkoxysilane molecules. nih.gov This often results in more highly branched and cross-linked polymer networks. unm.edu The presence of the amine group in this compound can autocatalyze the hydrolysis and condensation reactions, particularly under neutral or slightly acidic conditions. nih.gov

Temperature: Temperature plays a crucial role in the kinetics of polymerization. An increase in temperature generally accelerates the rates of both hydrolysis and condensation reactions. acs.orgresearchgate.net Higher temperatures provide the necessary activation energy for the reactions to proceed more quickly. acs.org For instance, studies on similar alkoxysilanes have shown a significant increase in the hydrolysis rate constant with rising temperature. acs.org The increased rate of reaction at higher temperatures leads to faster formation of the siloxane network. mdpi.com

Interactive Table: Effect of Reaction Conditions on Polymerization

ConditionEffect on Hydrolysis RateEffect on Condensation RateResulting Polymer Structure
Low pH (Acidic) HighModerateLess branched, more linear chains unm.edu
High pH (Basic) HighHighHighly branched, cross-linked networks unm.edu
Increased Temperature IncreasedIncreasedFaster formation of siloxane network acs.orgmdpi.com
Decreased Temperature DecreasedDecreasedSlower formation of siloxane network acs.org

Amine Group Reactivity and Interactions

The primary amine group (-NH2) on the propyl chain of this compound imparts distinct chemical reactivity and interaction capabilities to the molecule. This group can participate in a variety of chemical reactions and non-covalent interactions.

The amine group is basic and can act as a proton acceptor. In aqueous solutions or in the presence of acidic species, it can become protonated to form an ammonium (B1175870) ion (-NH3+). acs.org This basicity allows the amine group to catalyze the hydrolysis and condensation of the alkoxysilane groups, as mentioned previously. nih.gov

Furthermore, the amine group is a nucleophile and can react with various electrophilic functional groups. For instance, it can react with isocyanates, epoxides, and carboxylic acids, making it a valuable component in the formulation of adhesives, sealants, and coatings where it can cross-link with polymer matrices. researchgate.netdakenchem.com The reactivity of the primary amine is generally higher than that of secondary or tertiary amines due to less steric hindrance and greater nucleophilicity. acs.orgresearchgate.net

The amine group can also engage in hydrogen bonding with hydroxyl groups present on the surfaces of inorganic substrates, such as silica (B1680970) or metal oxides. nih.gov This interaction plays a role in the initial adhesion of the silane (B1218182) to the substrate before the formation of covalent bonds. nih.gov

Interfacial Bonding Mechanisms (Organic-Inorganic Interactions)

This compound is widely used as a coupling agent to promote adhesion between inorganic substrates (like glass, metals, and silica) and organic polymers. ontosight.ai This function relies on the dual reactivity of the molecule, allowing it to form stable bonds at the organic-inorganic interface. gelest.com

The process of interfacial bonding typically involves several steps:

Hydrolysis: In the presence of moisture, often from the atmosphere or adsorbed on the substrate surface, the triethoxysilyl groups hydrolyze to form reactive silanol groups (-Si-OH). gelest.comgelest.com

Hydrogen Bonding: The newly formed silanol groups, as well as the amine groups, can form hydrogen bonds with hydroxyl groups present on the surface of the inorganic substrate. gelest.comacs.org This initial physical adsorption brings the silane molecules into close proximity with the surface.

Condensation and Covalent Bond Formation: During a drying or curing process, often at elevated temperatures, the silanol groups condense with the hydroxyl groups on the substrate surface. gelest.comacs.org This results in the formation of strong, covalent siloxane bonds (Si-O-Substrate), firmly anchoring the silane to the inorganic material. acs.org Simultaneously, the remaining silanol groups on the silane can condense with each other to form a cross-linked polysiloxane layer at the interface. gelest.com

Organic Interaction: The propyl-amine "tail" of the molecule extends away from the inorganic surface and is available to interact with an organic polymer matrix. gelest.com This interaction can be through covalent bonding (e.g., the amine group reacting with the polymer) or through physical entanglement and secondary forces like hydrogen bonding and van der Waals interactions. researchgate.net

Interfacial Chemistry and Coupling Agent Theory Pertaining to 2 Triethoxysilyl Propylamine

Chemical Bonding Theory in Silane (B1218182) Coupling

The chemical bonding theory is the most widely accepted explanation for the mechanism of silane coupling agents. gbxfsilicones.comhengdasilane.com This theory posits that the silane molecule forms covalent bonds with both the inorganic filler and the organic polymer matrix, acting as a molecular bridge between these two dissimilar phases. gbxfsilicones.comiotasilica.compageplace.de The process, as it pertains to 2-(triethoxysilyl)propylamine, can be described in a two-step mechanism.

First, the triethoxysilyl end of the molecule undergoes hydrolysis in the presence of water, which is often available as surface moisture on the inorganic filler or from the application medium. iotasilica.compageplace.de The three ethoxy groups (-OCH₂CH₃) react with water to form reactive silanol (B1196071) groups (-Si-OH) and ethanol (B145695) as a byproduct. iotasilica.comgoogle.com This hydrolysis step is often catalyzed by acidic or basic conditions. google.com These silanol groups can then undergo a condensation reaction with the hydroxyl (-OH) groups present on the surface of most inorganic fillers, such as glass, silica (B1680970), or metal oxides. hengdasilane.comiotasilica.com This reaction forms stable, covalent siloxane bonds (Si-O-Substrate), effectively grafting the silane molecule onto the inorganic surface. acs.orgchemicalbook.com The silanol groups of adjacent silane molecules can also co-condense to form a cross-linked polysiloxane layer on the surface. google.com

Second, after the silane has bonded to the inorganic filler, the organofunctional amine group (-NH₂) at the other end of the propyl chain is available to react with the organic polymer matrix during the compounding or curing process. iotasilica.comresearchgate.net The primary amine is reactive with a wide variety of thermoset and thermoplastic resins, including epoxies, polyurethanes, polyamides, and others. atamanchemicals.comchinacouplingagents.com This interaction forms a covalent bond between the silane and the polymer, completing the chemical bridge across the interface. sinosil.com This continuous bond network from the inorganic filler, through the silane, to the polymer matrix allows for efficient stress transfer and improved adhesion. specialchem.com

Table 1: Reaction Stages of this compound as a Coupling Agent

Stage Reaction Description
1. Hydrolysis R-Si(OC₂H₅)₃ + 3H₂O → R-Si(OH)₃ + 3C₂H₅OH The ethoxy groups on the silicon atom react with water to form reactive silanol groups.
2. Condensation R-Si(OH)₃ + HO-Filler → R-Si(OH)₂-O-Filler + H₂O The silanol groups condense with hydroxyl groups on the inorganic filler surface, forming a covalent Si-O-filler bond.

| 3. Interfacial Bonding | Polymer + H₂N-R-Si-O-Filler → Polymer-NH-R-Si-O-Filler | The amine functional group reacts with the polymer matrix, forming a covalent bond and completing the bridge. |

Surface Infiltration and Adsorption Theories

Beyond direct covalent bonding, the performance of this compound is also explained by theories involving surface infiltration and adsorption. Before covalent bonds are formed, the initial interaction between the silane and the inorganic substrate occurs through physisorption, primarily hydrogen bonding. pageplace.deacs.org The silanol groups formed during hydrolysis are capable of forming strong hydrogen bonds with the surface hydroxyl groups of the filler. pageplace.de

The process typically involves the following steps:

Migration to the Interface : When added to a composite system, the silane molecules migrate to the filler-polymer interface. hengdasilane.com

Initial Adsorption : The silane molecules are initially adsorbed onto the filler surface. This can involve hydrogen bonding between the silane's hydroxyl groups (post-hydrolysis) and the substrate's surface hydroxyls. pageplace.de

Formation of Siloxane Layers : The hydrolyzed silane molecules not only bond to the surface but also condense with each other to form oligomeric or polymeric siloxane layers. pageplace.de These layers can physically infiltrate the surface structure of the filler. The structure and thickness of this siloxane layer can influence the properties of the interfacial region. researchgate.net

Wetting and Surface Energy Modification : The organofunctional amine group alters the surface energy and wetting characteristics of the inorganic filler. chemicalbook.com By making the hydrophilic filler surface more organophilic, the silane treatment improves the wetting of the filler by the liquid polymer resin, leading to better dispersion and reduced viscosity. atamanchemicals.comspecialchem.com

The combination of physical adsorption and subsequent chemical bonding creates a robust and durable interphase region, rather than a simple 2D interface. researchgate.net This interphase has a gradient of properties, transitioning from the rigid inorganic filler to the more flexible polymer matrix, which helps to dissipate stress and prevent catastrophic failure at the boundary. researchgate.net

Role in Enhancing Interfacial Adhesion and Compatibility

The primary function of this compound as a coupling agent is to enhance the adhesion and compatibility between dissimilar materials, most notably between inorganic fillers and organic polymers. ontosight.aichemimpex.com This improved adhesion translates directly into significant enhancements in the mechanical and performance properties of the resulting composite materials. sinosil.comatamanchemicals.com

By forming a strong, water-resistant bond at the interface, the silane coupling agent ensures that stress applied to the composite is efficiently transferred from the flexible polymer matrix to the high-strength filler. researchgate.net This leads to improvements in properties such as:

Mechanical Strength : Composites treated with aminosilanes exhibit increased tensile strength, flexural strength, and compressive strength. atamanchemicals.comresearchgate.net

Impact Resistance : The improved interfacial bonding helps to prevent crack propagation, thereby increasing the impact strength of the material. researchgate.net

Durability and Environmental Resistance : The covalent siloxane bonds are hydrolytically stable, protecting the interface from moisture attack. pageplace.de This results in better retention of mechanical properties after exposure to humid or wet conditions. atamanchemicals.com

Thermal Stability : Research indicates that a well-grafted silane layer can improve the thermal stability of composites. researchgate.net

For example, studies on mineral-filled plastics demonstrate that the addition of an aminosilane (B1250345) maximizes the physical and electrical properties of composites based on phenolic, polyester, epoxy, and polyamide resins. atamanchemicals.com The treatment improves the dispersion of the filler within the polymer, which is crucial for achieving uniform material properties. specialchem.com

Table 2: Illustrative Improvements in Polymer Composite Properties with Aminosilane Treatment

Property Untreated Composite Aminosilane-Treated Composite Nature of Improvement
Tensile Strength Lower Higher Enhanced interfacial adhesion allows for effective stress transfer from matrix to filler. researchgate.net
Flexural Strength Lower Higher Improved bonding prevents delamination between filler and matrix under bending loads. atamanchemicals.com
Impact Strength Lower Higher The silane interphase region can absorb and dissipate energy, preventing crack propagation. researchgate.net
Wet Strength Retention Poor Excellent The stable, water-resistant siloxane bonds protect the interface from moisture degradation. atamanchemicals.com

| Filler Dispersion | Agglomerated | Uniform | Improved wetting of the filler surface by the polymer matrix prevents particle agglomeration. specialchem.com |

Mechanisms of Polymer-Filler Interaction Facilitated by this compound

The effectiveness of this compound relies heavily on the reactivity of its amino functional group with the polymer matrix. researchgate.net This amine group enables the silane to form strong chemical bonds with a wide array of polymer systems, ensuring a robust connection between the filler and the matrix. atamankimya.comatamanchemicals.com

The specific mechanism of interaction depends on the chemistry of the polymer:

In Epoxy Resins : The primary amine group (-NH₂) can react directly with the epoxide rings in the resin, acting as a curing agent and becoming an integral part of the cross-linked polymer network. This creates a very strong and direct covalent link to the matrix.

In Polyurethanes : The amine group readily reacts with isocyanate (-NCO) groups present in polyurethane systems, forming urea (B33335) linkages. This reaction contributes to the polymer network and enhances adhesion. atamankimya.comchinacouplingagents.com

In Thermoplastics (e.g., Polyamides, Polyesters) : While direct covalent bonding with the main chain of saturated thermoplastics is less common, the amine group can engage in strong interactions such as hydrogen bonding with carbonyl or other polar groups in the polymer chain. researchgate.net In some cases, it can react with end groups or be incorporated through grafting reactions, especially during high-temperature melt processing.

In Rubber Compounds : In rubber systems, particularly those containing silica as a filler, aminosilanes improve filler dispersion and can interact with the rubber matrix, although other silanes with sulfur functionalities are more common for creating covalent sulfur cross-links. researchgate.net The amine can still enhance filler-polymer interaction through its polar nature. researchgate.net

Advanced Analytical and Spectroscopic Characterization of 2 Triethoxysilyl Propylamine and Its Derivatives

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation and Reaction Monitoring

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the qualitative and quantitative analysis of 2-(Triethoxysilyl)propylamine and its derivatives. These techniques provide detailed information about the molecular vibrations and are instrumental in confirming the chemical structure, identifying functional groups, and monitoring the progress of reactions.

FTIR spectroscopy is particularly sensitive to changes in the dipole moment of a molecule, making it adept at identifying polar functional groups. In the context of this compound, FTIR can be used to track the hydrolysis and condensation reactions by monitoring the disappearance of Si-O-C bonds and the appearance of Si-O-Si and Si-OH bands. For instance, the modification of metal oxides with tris(2-aminoethyl)amine, a related amino-functionalized compound, showed new bands in the 3000–2800 cm⁻¹ range, characteristic of C-H vibrations, confirming the successful loading of the modifier. mdpi.com

Raman spectroscopy, which relies on changes in the polarizability of a molecule, offers complementary information. It is particularly effective for analyzing non-polar bonds and symmetric vibrations. One of the key advantages of Raman spectroscopy is its ability to analyze aqueous solutions without strong interference from water, which can be a significant advantage when studying hydrolysis reactions. sapub.org

Together, FTIR and Raman spectroscopy are invaluable for:

Structural Elucidation: Identifying characteristic vibrational modes of the triethoxysilyl and propylamine (B44156) moieties.

Reaction Monitoring: Tracking the kinetics of polymerization and surface modification reactions in real-time. clairet.co.ukadhesivesmag.comresearchgate.netnih.govemerginginvestigators.org Changes in the infrared spectrum over time can be interpreted as changes in functional groups, allowing for the understanding of reaction chemistry and the derivation of kinetics. clairet.co.uk

Confirmation of Functionalization: Verifying the successful grafting of the silane (B1218182) onto various substrates.

Interactive Data Table: Characteristic FTIR and Raman Bands for this compound and its Derivatives

Vibrational ModeTypical Wavenumber Range (cm⁻¹) (FTIR)Typical Wavenumber Range (cm⁻¹) (Raman)Assignment
N-H stretching3300-35003300-3500Primary amine group
C-H stretching (alkyl)2850-29802850-2980Propyl chain
Si-O-C stretching1080-11901080-1190Ethoxy groups on silicon
Si-O-Si stretching1000-11001000-1100Siloxane network formation upon hydrolysis
C-N stretching1000-12501000-1250Propylamine backbone
Si-C stretching700-850700-850Bond between silicon and the propyl chain

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 29Si MAS NMR, 13C CP MAS NMR, 1H-NMR, 31P-NMR) for Structural Analysis and Reaction Progress

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for obtaining detailed atomic-level information about the structure and connectivity of this compound and its derivatives in both solution and solid states.

¹H-NMR: Proton NMR is routinely used to confirm the molecular structure of the silane monomer and its derivatives in solution. researchgate.net The chemical shifts and coupling patterns of the protons on the propyl chain and the ethoxy groups provide a fingerprint of the molecule. docbrown.info For example, in a study of N-(3-(triethoxysilyl)propyl)propiolamide, ¹H-NMR was used to characterize the synthesized silane derivative. researchgate.net

¹³C CP MAS NMR: Carbon-13 Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is a solid-state NMR technique that provides information about the carbon environments in functionalized materials. researchgate.netgithub.io It can be used to confirm the integrity of the organic propylamino fragment after grafting onto a surface and to monitor the disappearance of the ethoxy group signals upon hydrolysis and condensation. mdpi.com For instance, the absence of signals for the ethoxy group's CH₂O and CH₃ in the solid-state spectrum of a xerogel confirmed the completion of the sol-gel process. mdpi.com

²⁹Si MAS NMR: Silicon-29 Magic Angle Spinning (MAS) NMR is a powerful probe of the silicon environment. researchgate.net It can distinguish between different silicon species based on the number of siloxane (Si-O-Si) bonds. This allows for the quantification of the degree of condensation of the silane on a surface, identifying T¹, T², and T³ silicon sites, which correspond to silicon atoms bonded to one, two, and three other silicon atoms through oxygen bridges, respectively. mdpi.com

³¹P-NMR: Phosphorus-31 NMR is a valuable tool for characterizing derivatives of this compound that have been further functionalized with phosphorus-containing groups, such as phosphines. It can be used to monitor the synthesis and determine the structure of these complexes. mdpi.com

Interactive Data Table: Typical NMR Chemical Shifts for this compound Derivatives

NucleusTechniqueTypical Chemical Shift (ppm)Assignment
¹HSolution NMR~0.6CH₂ adjacent to Si
¹HSolution NMR~1.2CH₃ of ethoxy group
¹HSolution NMR~1.5Central CH₂ of propyl chain
¹HSolution NMR~2.7CH₂ adjacent to N
¹HSolution NMR~3.8CH₂ of ethoxy group
¹³CSolid-State NMR~10C adjacent to Si
¹³CSolid-State NMR~18CH₃ of ethoxy group
¹³CSolid-State NMR~27Central C of propyl chain
¹³CSolid-State NMR~45C adjacent to N
¹³CSolid-State NMR~58OCH₂ of ethoxy group
²⁹SiSolid-State NMR-45 to -50T¹ sites (monofunctional condensation)
²⁹SiSolid-State NMR-55 to -60T² sites (difunctional condensation)
²⁹SiSolid-State NMR-65 to -70T³ sites (trifunctional condensation)

Electron Microscopy (e.g., SEM, TEM) for Morphological and Nanostructural Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide high-resolution imaging of the surface morphology and internal nanostructure of materials modified with this compound. researchgate.netsemanticscholar.orgnih.gov

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography of materials at the micro- and nanoscale. nrel.gov It can reveal changes in the surface morphology of a substrate after treatment with the silane, such as the formation of a uniform coating or the presence of aggregates. SEM is often coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), which allows for elemental mapping of the surface, providing visual confirmation of the distribution of silicon and nitrogen from the silane. nrel.gov

Transmission Electron Microscopy (TEM): TEM provides even higher resolution images, allowing for the visualization of the internal structure and nanofeatures of materials. researchgate.net It can be used to measure the thickness of the grafted silane layer on a substrate and to characterize the morphology of nanoparticles that have been functionalized with this compound.

Interactive Data Table: Electron Microscopy for Characterizing this compound Modified Materials

TechniqueResolution ScaleInformation ObtainedExample Application
SEMMicro- to NanoscaleSurface morphology, topography, and elemental distribution (with EDS). nrel.govImaging the surface of a silane-treated glass fiber to assess the uniformity of the coating.
TEMNanoscale to AtomicInternal structure, thickness of coatings, and morphology of nanoparticles. researchgate.netMeasuring the thickness of the this compound layer grafted onto silica (B1680970) nanoparticles.

Thermal Analysis (e.g., TGA, DSC, DTA) for Thermal Stability and Decomposition Processes

Thermal analysis techniques are employed to evaluate the thermal stability and decomposition behavior of this compound and materials modified with it. libretexts.orgnasa.govphilips.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. libretexts.org It is used to determine the thermal stability of the silane and its derivatives, as well as the amount of silane grafted onto a substrate. The decomposition temperature and the percentage of weight loss provide valuable information about the material's thermal properties.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. philips.com It is used to identify thermal transitions such as glass transitions, melting points, and crystallization temperatures. For materials modified with this compound, DSC can reveal how the silane affects the thermal properties of the bulk material.

Differential Thermal Analysis (DTA): DTA is similar to DSC but measures the temperature difference between a sample and a reference. It also provides information about thermal transitions and reactions. philips.com

Interactive Data Table: Thermal Analysis of this compound and its Derivatives

TechniqueMeasurement PrincipleInformation Obtained
TGAMass change as a function of temperature. libretexts.orgThermal stability, decomposition temperatures, and quantification of grafted silane.
DSCHeat flow difference between sample and reference as a function of temperature. philips.comGlass transition temperature, melting point, crystallization temperature, and enthalpy of transitions.
DTATemperature difference between sample and reference as a function of temperature. philips.comSimilar to DSC, provides information on thermal transitions and reactions.

Surface Area and Porosity Analysis (e.g., BET)

Brunauer-Emmett-Teller (BET) analysis is a widely used technique for determining the specific surface area of materials. lucideon.comox.ac.ukwikipedia.orgmeasurlabs.com When this compound is used to modify porous materials, BET analysis is crucial for understanding how the silane treatment affects the surface area and pore structure. The adsorption of an inert gas, typically nitrogen, at cryogenic temperatures is measured at various partial pressures to generate an adsorption isotherm. The BET equation is then applied to this data to calculate the specific surface area. A decrease in surface area and pore volume after silanization can indicate that the silane molecules have successfully entered the pores and coated the internal surfaces.

Interactive Data Table: BET Analysis for Surface Characterization

Parameter MeasuredSignificance for this compound Modified Materials
Specific Surface AreaIndicates the total available surface for interaction; a decrease can confirm successful surface coverage by the silane.
Pore VolumeRepresents the total volume of the pores; a reduction suggests pore filling or coating by the silane.
Pore Size DistributionProvides information on the range of pore sizes; changes can indicate selective coating of certain pore sizes.

Elemental Analysis (e.g., CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique for determining the mass fractions of carbon, hydrogen, and nitrogen in a sample. researchgate.net For materials functionalized with this compound, CHN analysis provides a quantitative measure of the amount of organic silane that has been successfully grafted onto an inorganic substrate. researchgate.net By comparing the nitrogen content of the modified material to that of the unmodified substrate, the degree of functionalization can be calculated. This technique is often used in conjunction with TGA to provide a comprehensive understanding of the composition of the modified material.

Interactive Data Table: Elemental Analysis for Quantification of Functionalization

ElementSource in this compoundApplication in Characterization
CarbonPropyl chain and ethoxy groupsUsed in conjunction with N to confirm the presence of the organic moiety.
HydrogenPropyl chain and ethoxy groupsPart of the overall elemental composition of the organic component.
NitrogenAmine groupThe primary element used to quantify the amount of grafted this compound. researchgate.net

Applications of 2 Triethoxysilyl Propylamine in Advanced Materials Science and Engineering

Enhancement of Mechanical Properties in Composite Materials

Fiber-Reinforced Composites (e.g., Fiberglass)

In fiber-reinforced composites, such as fiberglass, the interface between the glass fibers and the polymer matrix is a critical determinant of the material's strength and durability. Glass fibers are inherently hydrophilic, while most polymer matrices are hydrophobic, leading to poor adhesion and a weakened interface. 2-(Triethoxysilyl)propylamine addresses this incompatibility by forming a durable chemical bridge between the two components.

The triethoxysilyl group of the silane (B1218182) hydrolyzes in the presence of moisture to form silanol (B1196071) groups, which then condense with the hydroxyl groups on the surface of the glass fibers, forming strong covalent Si-O-Si bonds. The propyl-amine end of the silane molecule is then available to react and entangle with the polymer matrix, creating a robust and water-resistant interface. This improved interfacial bonding significantly enhances the mechanical performance of the fiberglass composite.

Table 1: Effect of Aminosilane (B1250345) Treatment on the Mechanical Properties of Glass Fiber-Reinforced Epoxy Composites

Property Untreated Glass Fiber Aminosilane-Treated Glass Fiber Percentage Improvement
Tensile Strength (MPa) 280 419 ~49.6%
Flexural Strength (MPa) 421 490 ~16.4%

| Impact Strength (J) | 1.9 | 2.8 | ~47.4% |

This table presents representative data on the significant improvements in mechanical properties of glass fiber-reinforced epoxy composites after treatment with an aminosilane coupling agent.

Mineral-Filled Thermoplastic and Thermosetting Resins

Similar to its function in fiber-reinforced composites, this compound is employed to improve the mechanical properties of mineral-filled thermoplastic and thermosetting resins. Mineral fillers such as talc, silica (B1680970), and calcium carbonate are often incorporated into polymers to reduce cost and improve properties like stiffness and dimensional stability. However, the lack of affinity between the hydrophilic mineral surface and the hydrophobic polymer matrix can lead to poor dispersion and weak interfacial adhesion, compromising the mechanical performance of the composite.

By treating the mineral fillers with this compound, a strong interfacial bond is created between the filler and the polymer matrix. This leads to better filler dispersion, reduced water absorption at the interface, and enhanced stress transfer. The result is a significant improvement in the tensile strength, flexural modulus, and impact strength of the filled resin. For instance, in talc-filled polypropylene (B1209903), the use of an aminosilane coupling agent in conjunction with a compatibilizer like maleic anhydride (B1165640) grafted polypropylene (MA-g-PP) has been shown to notably improve the Charpy impact strength of the composite. aip.org

Table 2: Influence of Aminosilane Surface Treatment on Mechanical Properties of Talc-Filled Polypropylene

Property Untreated Talc Aminosilane-Treated Talc
Tensile Strength Decreased with filler loading Improved compared to untreated
Flexural Modulus Increased with filler loading Further increased

| Impact Strength | Significantly decreased | Significantly improved |

This table illustrates the general effects of aminosilane treatment on the mechanical properties of talc-filled polypropylene composites.

Role in Resin Sand Casting

In the foundry industry, resin sand casting is a widely used method for producing metal castings with good dimensional accuracy and surface finish. Furan (B31954) and phenolic resins are commonly used as binders for the sand molds. The strength and stability of these sand molds are crucial for the quality of the final casting. The addition of aminosilanes like this compound to the resin binder system can enhance the performance of the sand molds.

The silane improves the adhesion between the resin binder and the silica sand particles. This results in a stronger and more durable mold with improved tensile and compressive strength. A stronger mold is less prone to erosion and collapse during the pouring of molten metal, leading to castings with fewer defects. Furthermore, the improved adhesion can allow for a reduction in the amount of resin binder required, which can lower costs and reduce the generation of gases during the casting process. Studies have shown that increasing the amount of furan resin can increase the tensile and compressive strength of the sand mold, and the use of a silane coupling agent can further enhance these properties. researchgate.netimim.pl

Surface Modification and Coating Technologies

The ability of this compound to functionalize inorganic surfaces makes it an invaluable tool in the field of surface modification and coating technologies. It is used to promote adhesion, improve the performance of coatings, and create functionalized surfaces with specific properties.

Adhesion Promotion in Adhesives and Sealants

Adhesion is a critical factor in the performance of adhesives and sealants. The bond between an adhesive or sealant and an inorganic substrate like glass, metal, or ceramic can be weakened by the presence of moisture at the interface. This compound is widely used as an adhesion promoter to create a water-resistant and durable bond.

When applied to the substrate as a primer or incorporated into the adhesive or sealant formulation, the silane forms covalent bonds with the inorganic surface, as previously described. The amine functionality of the silane then interacts with the adhesive or sealant matrix, creating a strong and durable link between the substrate and the organic polymer. This significantly improves the bond strength and long-term durability of the adhesive or sealant, especially in humid environments. For example, the addition of aminosilanes to epoxy adhesives has been shown to significantly increase the shear strength of bonded stainless steel joints. researchgate.netvub.be

Table 3: Effect of Aminosilane Primer on the Adhesion Strength of a Silicone Resin Coating

Primer System Adhesive Strength (MPa)
Tetraalkoxysilane Primer 1.33
P-APTES (Aminopropyltriethoxysilane) Primer Decreased
P-DAMO (Diaminosilane) Primer Decreased

| P-HD103 (a modified aminosilane) | Increased |

This table shows the varying effects of different aminosilane coupling agents on the adhesion strength of a silane primer for a silicone resin thermal protection coating. mdpi.com It highlights the importance of selecting the appropriate silane for a specific system.

Surface Functionalization of Inorganic Substrates (e.g., Glass, Metal, Ceramics, Silica, Zirconia)

The functionalization of inorganic surfaces with this compound is a key technology for creating advanced materials with tailored properties. By covalently bonding to the surface, the silane introduces primary amine groups, which can serve as anchor points for the subsequent attachment of other molecules or polymers.

Glass: Treating glass surfaces with this compound makes them more receptive to coatings, adhesives, and biomolecules. The aminosilanized surface exhibits a positive charge at neutral pH, which can be useful for electrostatic interactions. lehigh.edu This surface modification is critical in applications ranging from microarrays to the fabrication of reinforced glass composites. The treatment can alter the surface energy and wettability of the glass. researchgate.netnih.gov

Metal: The functionalization of metal surfaces with aminosilanes is crucial for improving the adhesion of paints, coatings, and adhesives. The silane layer provides a stable interface that is resistant to corrosion and enhances the durability of the bond between the metal and the organic coating. The water contact angle on a metal surface can be significantly altered by aminosilane functionalization, indicating a change in surface energy.

Ceramics, Silica, and Zirconia: In advanced ceramics and composites, the surface functionalization of particles like silica and zirconia with this compound is essential for achieving strong interfacial bonding with a polymer matrix. This is particularly important in dental composites, where a durable bond between the ceramic filler and the resin matrix is required for long-lasting restorations. Studies have shown that silanization of silica-coated zirconia can significantly improve the shear bond strength of resin cements. researchgate.netnih.gov

Table 4: Water Contact Angle on Titanium Surfaces at Different Functionalization Steps

Surface Water Contact Angle (°)
Unmodified Titanium 70-90
APTES-Functionalized Titanium 43 ± 12

| PDITC-Functionalized APTES on Titanium | 70-87 |

This table demonstrates the change in wettability of a titanium surface after functionalization with APTES (an aminosilane) and a subsequent linker molecule, indicating successful surface modification. mdpi.com

Table 5: Shear Bond Strength of Resin Composite to Silica-Coated Zirconia with Different Silane Treatments

Silane Treatment Shear Bond Strength (MPa) - Dry Storage Shear Bond Strength (MPa) - Thermocycled
Control Silane ~8-10 ~6-8
(3-acryloxypropyl)trimethoxysilane + bis-1,2-(triethoxysilyl)ethane 11.8 ± 3.5 Lower than other experimental groups

| (3-acryloxypropyl)trimethoxysilane + bis[3-(trimethoxysilyl)propyl]amine | ~10-12 | ~10-12 |

Development of Protective and Functional Coatings

The integration of this compound and similar aminosilanes into coating formulations is a critical strategy for enhancing the protection and functionality of various substrates. These compounds act as adhesion promoters and cross-linking agents, significantly improving the durability and performance of coatings, particularly in anti-corrosion applications.

Research has demonstrated the efficacy of aminosilane-modified nanoparticles in epoxy coatings for the protection of metals. For instance, (3-Aminopropyl)triethoxysilane (APTES)-modified silica nanoparticles have been incorporated into epoxy coatings on zinc substrates. mdpi.com The functionalization of the silica nanoparticles with APTES facilitates a more homogeneous dispersion within the epoxy matrix and enhances the interfacial adhesion between the organic polymer and the inorganic nanoparticles. mdpi.com This improved compatibility leads to coatings with superior barrier properties against corrosive agents. Electrochemical impedance spectroscopy and polarization curve analysis of these hybrid coatings have shown a marked increase in corrosion resistance compared to unmodified epoxy coatings. mdpi.com

In a similar vein, novel bifunctional polyhedral oligomeric silsesquioxane (POSS) based silane precursors have been synthesized using 3-aminopropyltriethoxysilane (B1664141). These precursors are used to create coatings on aluminum alloys such as AA 2024-T3. nih.govresearchgate.net These coatings, even at a thickness of only 30-40 nm, have demonstrated a significant degree of corrosion inhibition, with potentiodynamic measurements showing current densities that are approximately ten times smaller than those for uncoated alloys. nih.govresearchgate.net The urea (B33335) groups formed in these coatings, however, have been identified as being susceptible to protonation, which can be a point of weakness. nih.gov

The mechanism behind the enhanced protection involves the silane's ability to form a stable siloxane (Si-O-Si) network upon hydrolysis and condensation, while the amine functionality can react with the polymer matrix of the coating, creating a robust, covalently bonded hybrid material. Silane coatings also improve the compatibility between the metallic substrate and the organic coating, further enhancing adhesion. researchgate.net

Table 1: Impact of Aminosilane Modification on Coating Properties
Coating SystemSubstrateKey FindingReference
Epoxy with APTES-modified SiO2 nanoparticlesZincHomogeneous nanoparticle dispersion and higher corrosion resistance. mdpi.com
U(2)IO(6) POSS precursor from 3-aminopropyltriethoxysilaneAA 2024-T3 AlloyCorrosion current densities reduced by a factor of ~10 with a 30-40 nm thick coating. nih.govresearchgate.net

Hydrophobicity and Water Repellency through Surface Modification

The creation of hydrophobic and superhydrophobic surfaces is of great interest for applications requiring water repellency, self-cleaning, and anti-icing properties. This compound and its isomers are instrumental as adhesion promoters in multi-step processes to achieve these surface characteristics. A surface is generally considered hydrophobic if the water contact angle is greater than 90°, and superhydrophobic if it exceeds 150°. umich.edumdpi.com

The fabrication of such surfaces often involves a two-step approach: first, creating a surface with a specific micro- or nanoscale roughness, and second, modifying that surface with a low-surface-energy material. Aminosilanes like APTES play a crucial role in the second step by functionalizing the surface and preparing it for the attachment of a hydrophobic molecule.

For example, a method for creating a hydrophobic coating involves treating a surface with a plasma to introduce functional groups, followed by exposure to an adhesion-promoting compound like 3-aminopropyltrimethoxysilane (B80574) (APTMS). google.com This is then followed by hydrolysis and the application of a hydrophobic silane, such as (tridecafluoro-1,1,2,2-tetrahydrooctyl)trimethoxysilane. google.com This process has been shown to yield surfaces with high water contact angles. google.com

Table 2: Water Contact Angles on Surfaces Treated with Aminosilane and a Fluorinated Silane
SubstrateTreatment ProcessResulting Water Contact AngleReference
Apple iPod (Screen)CO2 plasma, APTMS adhesion promoter, hydrolysis, and (tridecafluoro-1,1,2,2-tetrahydrooctyl)trimethoxysilane application.117±2 degrees google.com
Apple iPod (Body)113±7 degrees google.com

The principle behind this is the covalent bonding of the aminosilane to the substrate, which then presents amine functional groups for further reaction. The subsequent attachment of a long-chain or fluorinated silane drastically lowers the surface energy, leading to the desired hydrophobic or superhydrophobic behavior. The initial surface treatment, such as with a carbon dioxide plasma, can enhance the number of carboxyl groups on the surface, which improves the adhesion of the aminosilane. google.com

Sol-Gel Derived Hybrid Materials and Organically Modified Silicates (ORMOSILs)

Organically Modified Silicates, or ORMOSILs, are hybrid materials synthesized through the sol-gel process, which involves the hydrolysis and condensation of alkoxide precursors. researchgate.net The incorporation of organosilanes, such as this compound, allows for the introduction of organic functionalities into the inorganic silica network. This results in materials that combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., thermal stability, rigidity). mdpi.com

The synthesis of ORMOSIL nanoparticles typically involves the hydrolysis and polymerization of a silane precursor in the presence of a catalyst, often ammonia. researchgate.net The use of organosilane precursors, where one or two of the alkoxy groups of a tetraalkoxysilane are replaced by hydrocarbon groups, leads to ORMOSILs that can have larger pore sizes compared to pure silica nanoparticles. researchgate.net

Bridged Polysilsesquioxanes

Bridged polysilsesquioxanes are a class of hybrid materials with the general formula (R'SiO1.5)n, where R' is an organic bridging group that connects two or more silicon atoms. These materials are synthesized from precursors of the type (RO)3Si-R'-Si(OR)3. The use of precursors containing amine functionalities in the bridging group allows for the creation of polysilsesquioxanes with a high density of functional groups.

For instance, bis[3-(trimethoxysilyl)-propyl]amine has been used as a precursor to synthesize bridged silsesquioxanes. bohrium.com The polycondensation of such precursors can be carried out in acidic, neutral, or basic media, leading to high yields of solid materials. bohrium.com These materials are noted for their high concentration of functional amine groups, which can exceed what is typically achieved with non-bridged precursors. bohrium.com The resulting bridged polysilsesquioxanes are generally hydrophilic and exhibit high thermal stability. bohrium.com The flexibility and length of the organic bridging chain are key factors that influence the porosity of the final material. bohrium.com

Polymer-Inorganic Hybrid Systems

The creation of polymer-inorganic hybrid systems often relies on the use of coupling agents to ensure a strong interface between the two dissimilar phases. This compound and its derivatives are frequently employed for this purpose. These hybrids can take various forms, including polymer-coated silica particles or interpenetrating networks of polymer and silica.

One approach to synthesizing these hybrids is the in-situ sol-gel process within a polymer matrix. For example, poly(methyl methacrylate) (PMMA)-silica hybrid thin films have been prepared by the sol-gel reaction of tetraethoxysilane (TEOS) in the presence of PMMA and a coupling agent like 3-(trimethoxysilyl) propyl methacrylate (B99206) (MSMA). ntu.edu.tw In this system, the MSMA acts as a bridge, copolymerizing with the MMA to form the polymer backbone while its silane group participates in the sol-gel reaction to form the silica network.

Another strategy involves the synthesis of core-shell composite particles. For example, composite particles with a silica core and a poly(esteramide) (PEA) shell have been synthesized. mdpi.com While this specific study does not explicitly use this compound, the principle of using functionalized silica surfaces to initiate polymerization or to bond with a polymer shell is a common theme in the creation of such hybrid materials. The surface modification of the silica core with an aminosilane would provide the necessary functional groups to interact with the polymerizing monomers. The properties of the final composite particles, such as their surface morphology and loading of the polymer, are highly dependent on the reaction conditions. mdpi.com

Membrane Science and Separation Technologies

In the field of membrane science, organosilanes are utilized to fabricate advanced membranes for various separation processes. The ability to precisely tailor the chemical and physical properties of the membrane material at the molecular level is a key advantage of using these compounds.

Water Desalination Membranes (Reverse Osmosis)

Reverse osmosis (RO) is a critical technology for water desalination. The performance of RO membranes is determined by their water permeability and salt rejection capabilities. Thin-film nanocomposite (TFN) membranes, which consist of a thin polyamide selective layer on a porous support, have been a focus of research to improve RO performance.

The incorporation of nanoparticles into the polyamide layer can enhance membrane properties. However, the compatibility and dispersion of these nanoparticles within the polymer matrix are crucial. 3-Aminopropyltriethoxysilane (APTES) has been used to modify nanoparticles, such as hydrotalcite, before their incorporation into the polyamide layer during interfacial polymerization. nih.govrsc.org

Research has shown that TFN RO membranes incorporated with APTES-modified hydrotalcite exhibit enhanced water flux without a significant loss in salt rejection compared to pristine RO membranes. nih.gov This improvement is attributed to the better compatibility and covalent bonding of the nanoparticles within the polyamide matrix, which suppresses the formation of non-selective voids. nih.govrsc.org

Table 3: Performance of TFN RO Membranes with Aminosilane-Modified Nanoparticles
Membrane TypeNanoparticle ModifierKey Performance ImprovementReference
Thin-Film Nanocomposite (TFN) RO Membrane3-Aminopropyltriethoxysilane (APTES) on HydrotalciteEnhanced water flux by 18.6% without sacrificing salt rejection. nih.govrsc.org

Gas Separation Membranes

In the field of gas separation, this compound and similar aminosilanes are employed to enhance the performance of membranes, particularly for CO2 capture. The amine groups introduced by the silane act as fixed carriers for CO2, improving both the permeability and selectivity of the membrane.

One approach involves the creation of mixed matrix membranes (MMMs), where functionalized filler particles are embedded within a polymer matrix. For instance, zeolitic imidazolate framework (ZIF-8) particles can be functionalized with amino groups to improve their interaction with a polyimide matrix and enhance CO2/CH4 separation properties. oipub.com The amine functionalization facilitates the transport of CO2 through a reversible reaction mechanism, thereby increasing the membrane's efficiency. oipub.com Research has shown that incorporating ZIF-8 particles functionalized with amine groups into a 6FDA-durene polymer matrix can yield a significant increase in CO2 permeability. oipub.com

Another strategy is the development of amine-containing organosilica membranes. By incorporating multiple amine groups, such as those from Polyhedral Oligomeric Silsesquioxane (POSS) functionalized with amino groups, into an organosilica network, it is possible to create membranes with tailored microporous structures. mdpi.com The presence of amine groups enhances the adsorption of CO2, which is a key factor in the separation ability of the membrane. mdpi.com The interaction between CO2 and the amine functionalities leads to higher CO2/N2 selectivity. mdpi.com

Table 1: Performance of Amine-Functionalized Mixed Matrix Membranes for CO₂/CH₄ Separation Data synthesized from studies on amine-functionalized fillers.

Membrane CompositionFiller Loading (wt%)CO₂ Permeability (Barrer)CO₂/CH₄ Ideal Selectivity
6FDA-durene with AAPTMS-functionalized ZIF-80.582526.2

Solid Phase Microextraction (SPME) Coatings

Solid Phase Microextraction (SPME) is an analytical sample preparation technique that relies on a coated fiber to extract and concentrate analytes from a sample. The choice of coating is critical for the selectivity and efficiency of the extraction. mdpi.com this compound is used in the sol-gel synthesis of SPME coatings, creating a porous and thermally stable network chemically bonded to the fused-silica fiber. nih.gov

The amine groups on the silane provide specific interaction sites for polar analytes. In a comparative study of different sol-gel precursors, organically modified silica (ORMOSIL) sorbents, including those based on aminosilanes, demonstrated interactions such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding. researchgate.net This contrasts with coatings made from precursors like tetramethoxysilane (B109134) (TMOS), which primarily exhibit dipole-dipole interactions and thus have lower extraction efficiencies for a broad range of compounds. researchgate.net The enhanced surface area and porosity of sol-gel coatings allow for faster extraction rates compared to conventional non-porous coatings. nih.gov Furthermore, the strong chemical bond between the sol-gel coating and the silica fiber results in significantly higher thermal stability (above 320 °C), which extends the range of analytes that can be analyzed by SPME-GC. nih.gov

Nanomaterials and Nanocomposites

The ability of this compound to functionalize surfaces is paramount in the development of advanced nanomaterials and nanocomposites.

Carbon nanotubes (CNTs) possess remarkable mechanical and electrical properties but are often chemically inert and prone to agglomeration. drexel.edunih.gov Surface functionalization with this compound, through a silanization process following oxidation, attaches organo-functional groups to the CNT surface. bohrium.com This modification improves the chemical compatibility of CNTs with polymer matrices, facilitating the production of novel nanotube-based composites. bohrium.com

Research has shown that the loading percentage of the silane affects the properties of the functionalized multi-wall carbon nanotubes (MWCNTs). An optimal loading (e.g., 75 wt%) can lead to a uniform morphology and higher thermal stability, as confirmed by thermogravimetric analysis (TGA). researchgate.net This functionalization enhances the dispersion of MWCNTs within a matrix, which is crucial for improving the properties of the resulting composite, such as thermal conductivity in phase change materials. researchgate.net

Table 2: Effect of Silane Loading on Thermal Properties of MWCNTs Data derived from a study on the impact of 3-(triethoxysilyl)propylamine loading.

Silane Loading on MWCNT (wt%)Key ObservationProperty Enhanced
25Sub-optimal coverageModerate
75Optimized, uniform morphologyThermal Stability
150Excess silane, potential for agglomerationDecreased uniformity

Mesoporous silica nanoparticles (MSNs), such as MCM-41 and SBA-15, are widely studied as carriers for various applications due to their high surface area and ordered pore structure. mdpi.com Modifying the surface of these nanoparticles with this compound is a common strategy to tailor their properties. nih.gov The amine groups introduced onto the silica surface can enhance the electrostatic adsorption of guest molecules. mdpi.com

For drug delivery applications, this surface modification significantly increases drug loading capacity and allows for more controlled release kinetics. researchgate.netijnnonline.net For example, studies using ibuprofen (B1674241) as a model drug have shown that amine-functionalized SBA-15 exhibits higher drug loading (49% yield on the modified surface) and a decreased, more controlled release rate compared to its unmodified counterpart. ijnnonline.net The amine functionalization improves the organophilicity of the SBA-15, which contributes to the enhanced loading efficiency. ijnnonline.net This modification prevents the initial "burst release" often seen with unmodified carriers. ijnnonline.net

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanostructured molecules with a silica-like core and organic functionalities at the corners. mdpi.com They are considered advanced nanofillers for creating polymer hybrids with enhanced properties. mdpi.com Aminopropyl-functionalized POSS can be incorporated into polymer backbones to create organic-inorganic hybrid copolymers.

For instance, multiple amine-contained POSS can be integrated into organosilica materials to form membranes for gas separation. mdpi.com In other applications, reactive POSS molecules are used to modify epoxy resins. While many POSS variants exist, the principle involves the reactive organic groups on the POSS molecule (which can be derived from or similar in reactivity to the amine group on this compound) covalently bonding with the polymer matrix. This incorporation leads to improvements in the thermal and mechanical properties of the resulting composite material. mdpi.com

Biomaterials Research (Material Science Aspects)

In biomaterials research, surface modification is crucial for improving biocompatibility and functionality. This compound is used to functionalize inorganic materials to create hybrid biomaterials suitable for applications like tissue engineering and controlled drug delivery.

The surface functionalization of silica nanoparticles with amine groups is a key step in preparing them for biomedical use. nih.gov This modification alters the surface charge from negative (due to silanol groups) to positive, which can enhance interaction with negatively charged cell membranes. nih.gov From a material science perspective, this functionalization improves the colloidal stability of the nanoparticles in biological media, preventing aggregation. nih.gov The amine groups also provide reactive sites for the further attachment of specific targeting ligands, polymers like polyethylene (B3416737) glycol (PEG) to increase circulation time, or therapeutic agents. mdpi.com The creation of these organic-inorganic hybrid materials via sol-gel processes allows for the development of biomaterials with tunable properties. researchgate.net

Table 3: Compound Names

Abbreviation / Trivial NameFull Chemical Name
APTES3-(Aminopropyl)triethoxysilane
AAPTMSN-[3-(Dimethoxymethylsilyl)propyl]ethylenediamine
BTESE1,2-bis(triethoxysilyl)ethane
MCM-41Mobil Composition of Matter No. 41
MWCNTMulti-Wall Carbon Nanotube
PEGPolyethylene glycol
POSSPolyhedral Oligomeric Silsesquioxane
SBA-15Santa Barbara Amorphous No. 15
TEOSTetraethyl orthosilicate
TMOSTetramethoxysilane
ZIF-8Zeolitic Imidazolate Framework-8

Surface Functionalization for Biocompatibility Enhancement

The successful integration of biomaterials within a biological environment is critically dependent on their surface properties. researchgate.net Surface functionalization is a key strategy for improving the performance of engineered materials, with surface modification offering several advantages over bulk functionalization due to the vital role of the interface in biological settings. uic.edu Modifying the surface of a biomaterial can alter its physical and chemical characteristics, which in turn regulates biological responses. cityu.edu.hk For many polymers used in biomedical applications, chemical surface modification can significantly enhance their biocompatibility by improving physicochemical properties and creating surfaces that are more conducive to cellular interaction. mdpi.com

This compound is utilized in this context to introduce primary amine (-NH2) groups onto the surfaces of various substrates. This process, known as amination or aminofunctionalization, fundamentally alters the material's interface. The introduction of amino groups can improve cellular behavior by enhancing the surface wettability and imparting a positive charge, which are known to be beneficial for cell adhesion and proliferation. researchgate.net The physical and chemical properties of material surfaces are known to regulate biological responses, and the presence of these functional groups can make a material more compatible with biological tissues. cityu.edu.hk This modification is a promising strategy when specific cellular or tissue effects are desired, creating functionalized biomaterial surfaces with enhanced biological properties. researchgate.netresearchgate.net

Development of Biosensor Material Components

In the field of biosensors, the precise immobilization of biological recognition elements (e.g., enzymes, antibodies, DNA) onto a transducer surface is paramount for device function. Organosilanes such as this compound serve as versatile coupling agents to prepare surfaces for the covalent attachment of these biomolecules. The process involves first treating a substrate, typically with surface hydroxyl groups (like silica, glass, or oxidized metals), with the silane. The triethoxysilyl group of the molecule hydrolyzes and forms strong covalent siloxane (Si-O-Si) bonds with the substrate, creating a stable functional layer.

This process leaves the propyl-amine portion of the molecule extending from the surface, presenting a reactive primary amine group. This amine group can then be used for the direct attachment of biomolecules or can be further modified with cross-linking agents like glutaraldehyde (B144438) to facilitate a more robust immobilization. This surface chemistry ensures that the biorecognition molecules are oriented correctly and remain active, which is crucial for the sensitivity and specificity of the biosensor.

Materials for Tissue Engineering Scaffolds

Tissue engineering aims to repair or replace damaged tissues using a combination of cells, growth factors, and biomaterial scaffolds. nih.gov These scaffolds provide the necessary structural support for cells to attach, proliferate, and form new tissue, essentially acting as a temporary extracellular matrix. iipseries.org The success of these scaffolds is highly dependent on their surface properties, which influence biological interactions at the material interface. researchgate.net

This compound is used to modify the surfaces of materials used for fabricating these scaffolds, such as synthetic polymers like poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (B3415563) (PCL). researchgate.netmdpi.com By functionalizing the scaffold surface with amine groups, its biocompatibility can be significantly improved. researchgate.net This modification enhances the attachment and proliferation of cells seeded onto the scaffold, which is a critical step in tissue regeneration. researchgate.netnih.gov The porous structure of the scaffold is essential for creating an ideal environment for tissue growth, and surface modification with amine groups helps to optimize this microenvironment for cellular functions. iipseries.org A variety of polymers and biomaterials can be used to create scaffolds, and surface functionalization is a key technique for tailoring their properties for specific tissue engineering applications, including bone and cartilage regeneration. nih.govrsc.org

Functionalized Mesoporous Materials for Controlled Release Applications

Mesoporous silica nanoparticles (MSNs) have emerged as highly promising platforms for drug delivery due to their unique characteristics, including a large surface area, tunable pore size, and the ability to be functionalized. nih.govmdpi.com These properties allow MSNs to be loaded with therapeutic agents and to release them in a controlled manner. nih.gov The functionalization of the interior and exterior surfaces of MSNs is key to controlling drug loading and release. nih.govnih.gov

By modifying the silica surface with this compound, amine groups are introduced into the porous network. nih.gov These functional groups can interact with drug molecules through electrostatic interactions, hydrogen bonding, or other forces. This interaction allows for a high drug loading capacity and can be engineered to be responsive to specific stimuli, such as pH. researchgate.net For example, a drug can be loaded onto the positively charged amine-functionalized surface at one pH and then released in a different pH environment, such as that found in tumor tissues or specific parts of the gastrointestinal tract. researchgate.net This pH-responsive release mechanism enables targeted drug delivery, which can increase therapeutic efficacy while minimizing systemic side effects. nih.govresearchgate.net

Table 1: Research on Amine-Functionalized Mesoporous Silica for Drug Delivery

Functional GroupDrug ModelRelease StimulusKey Finding
TrimethylammoniumSulfasalazinepHDrug remains trapped in the acidic environment of the stomach and is released in the neutral pH of the intestine. researchgate.net
AminopropylEconazolepHFunctionalized nanoparticles demonstrated a slow/sustained release profile for the antifungal drug. nih.gov
Amino GroupsRhodamine B (dye)Not specifiedAmino-functionalized MSNs were successfully produced and used for cellular delivery. nih.gov

Interface Enhancement in Dental and Orthopedic Materials

The long-term success of dental and orthopedic implants relies on a stable and direct connection with the surrounding bone tissue, a process known as osseointegration. mdpi.comsciopen.com The surface properties of the implant material, most commonly titanium, are a critical factor in determining the speed and quality of this integration. nih.govnih.gov Surface modification techniques are widely employed to enhance the interaction between the implant and the bone, thereby improving clinical outcomes. mdpi.comnih.gov

This compound is used to apply a functional coating to these implant surfaces. The silane layer covalently bonds to the native oxide layer of the titanium implant, creating a new surface chemistry. The exposed amine groups enhance the surface's hydrophilicity and bioactivity, which promotes the adsorption of proteins and the subsequent attachment, proliferation, and differentiation of osteoblasts (bone-forming cells). nih.gov This enhanced cellular response at the implant-bone interface accelerates the osseointegration process, leading to better primary stability and long-term implant success. nih.gov By creating a more biocompatible and osteoconductive surface, this functionalization strategy helps to mitigate implant failure and improve patient recovery. wikidot.com

Environmental Applications

The capture of carbon dioxide (CO2) from flue gas and the atmosphere is a critical strategy for mitigating climate change. Amine-functionalized solid sorbents have gained significant attention for this purpose due to their high efficiency and lower energy requirements for regeneration compared to traditional liquid amine systems. mdpi.com Mesoporous silica, with its high surface area and porous structure, serves as an excellent support material for these amines. mdpi.com

When mesoporous silica is functionalized with this compound, the amine groups are grafted onto the silica surface. mdpi.com These amine groups have a strong affinity for CO2 and capture it primarily through chemisorption. mdpi.com In anhydrous conditions, two amine groups react with one CO2 molecule to form a carbamate. In the presence of water, which is common in flue gas, the mechanism shifts to the formation of bicarbonate, which involves a 1:1 stoichiometry between amine and CO2, potentially increasing the capture efficiency. mdpi.com Research has shown that these functionalized materials are effective adsorbents for CO2, with their performance depending on factors like amine loading, temperature, and CO2 concentration. mdpi.commdpi.com The materials can be regenerated by heating, typically to around 100-120°C, to release the captured CO2, allowing for multiple cycles of adsorption and desorption. mdpi.comresearchgate.net

Table 2: CO2 Adsorption Capacity of Amine-Functionalized Mesoporous Silica

Sorbent MaterialFunctionalizing Agent(s)Adsorption Temperature (°C)Adsorption Capacity (mmol CO2/g)Source
Mesoporous Silica Gel (MSG)APTS and TEPA703.04 mdpi.com
Mesoporous Silica (APTES20)APTESNot specified~1.1 (for 12% CO2 stream) mdpi.com
Nanoporous Silica (NPS-1)N-[3-(trimethoxysilyl) propyl]ethylenediamine30~1.6 (7.0 wt%) bohrium.com

Note: APTS (3-Aminopropyltriethoxysilane) is a closely related aminosilane often used in these studies.

Corrosion Inhibition in Metal Surface Treatment

This compound plays a significant role in the surface treatment of metals to prevent corrosion. When applied to a metal surface, the triethoxysilyl groups hydrolyze in the presence of moisture to form reactive silanol groups. These silanol groups can then condense with hydroxyl groups on the metal surface, forming strong, covalent metallo-siloxane bonds (M-O-Si). Further condensation between adjacent silanol groups leads to the formation of a cross-linked, three-dimensional polysiloxane film on the metal substrate.

Research has shown that silane-based coatings can effectively replace traditional chromate (B82759) conversion coatings, which are being phased out due to environmental and health concerns. The performance of these silane coatings is often evaluated using electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as accelerated corrosion tests like the neutral salt spray test.

Table 1: Illustrative Corrosion Inhibition Performance of Aminosilane Coatings on Steel

Treatment Corrosion Potential (Ecorr) Corrosion Current Density (icorr) Inhibition Efficiency (%)
Bare Steel -650 mV 15 µA/cm² -

Note: Data are representative and may vary based on specific experimental conditions and the type of aminosilane used.

The effectiveness of the corrosion inhibition is dependent on several factors, including the cleanliness of the metal surface, the pH of the silane solution, and the curing conditions of the applied film. A well-formed, dense, and adherent silane layer is crucial for providing long-term corrosion resistance.

Catalysis and Adsorbents

The bifunctional nature of this compound also makes it a valuable tool in the fields of catalysis and adsorption. The aminopropyl group can act as a ligand to coordinate with metal complexes or as a reactive site for the covalent attachment of other functional molecules. The triethoxysilyl groups, on the other hand, provide a means to immobilize these functionalized molecules onto solid supports, typically silica-based materials.

The immobilization of homogeneous catalysts onto solid supports is a key strategy to combine the high activity and selectivity of these catalysts with the practical advantages of heterogeneous systems, such as easy separation and reusability. This compound can be used to anchor metal complexes, such as those of Ruthenium(II), to a silica support. nih.govresearchgate.net

The process typically involves the reaction of the aminopropyl group of the silane with a suitable ligand coordinated to the Ruthenium(II) center, or the direct coordination of the amino group to the metal. nih.govresearchgate.net The resulting organometallic-silane complex is then immobilized on a silica support through a sol-gel process or by grafting onto a pre-formed silica surface. nih.govresearchgate.net The triethoxysilyl groups of the complex co-condense with a silica precursor, such as tetraethoxysilane (TEOS), to form a rigid silica matrix with the catalyst chemically bonded to the support. nih.govresearchgate.net

This immobilization strategy offers several advantages:

Prevents catalyst leaching: The covalent bonding between the catalyst and the support minimizes the loss of the expensive metal complex during the reaction and workup. nih.gov

Enhances catalyst stability: The rigid inorganic matrix can prevent the aggregation and deactivation of the active catalytic species. nih.gov

Facilitates catalyst recycling: The heterogeneous nature of the immobilized catalyst allows for its easy recovery by filtration and reuse in subsequent reaction cycles. nih.gov

Table 2: Characterization of an Immobilized Ruthenium(II) Complex

Property Description
Support Material Mesoporous Silica
Anchoring Ligand This compound
Metal Complex Ruthenium(II) Phosphine Complex
Immobilization Method Sol-gel co-condensation

Affinity chromatography is a powerful purification technique that relies on the specific binding interaction between a target molecule and a ligand immobilized on a solid support. This compound can be used to functionalize adsorbent materials, such as silica gel or controlled pore glass, to create affinity chromatography media.

The surface of the adsorbent is first treated with this compound, which results in a surface covered with reactive primary amine groups. These amino groups can then be used to covalently attach a specific ligand, such as an antibody, enzyme inhibitor, or antigen, that has a high affinity for the target molecule to be purified. The choice of ligand determines the specificity of the adsorbent.

The functionalization process with this compound provides a stable and robust linkage between the adsorbent and the ligand, which is essential for the longevity and performance of the affinity column. The density of the amino groups on the surface can be controlled by adjusting the reaction conditions, which in turn influences the ligand density and the binding capacity of the adsorbent.

Chromatographic Stationary Phases

In addition to its use in preparing adsorbents for affinity chromatography, this compound is also employed in the synthesis of stationary phases for other modes of high-performance liquid chromatography (HPLC). The chemical properties of the stationary phase are critical in determining the separation selectivity and efficiency of an HPLC column.

By chemically bonding this compound to a silica support, a polar aminopropyl stationary phase is created. This type of stationary phase can be used in several ways:

Normal-Phase Chromatography: In normal-phase chromatography, a polar stationary phase is used with a non-polar mobile phase. The aminopropyl phase can separate analytes based on their polarity, with more polar compounds being more strongly retained.

Reversed-Phase Chromatography: While less common, aminopropyl phases can be used in reversed-phase chromatography with aqueous mobile phases. The amino groups can interact with analytes through hydrogen bonding and weak ion-exchange mechanisms, providing a different selectivity compared to traditional alkyl-bonded phases.

Ion-Exchange Chromatography: The primary amine group on the stationary phase is basic and can be protonated to create a weak anion-exchange phase. This allows for the separation of anionic species.

Hydrophilic Interaction Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of water. The aminopropyl phase is a suitable stationary phase for HILIC and is particularly useful for the separation of polar and hydrophilic compounds.

The presence of the amino groups on the silica surface can also help to mask the acidic silanol groups, which can cause peak tailing for basic analytes in reversed-phase chromatography. This leads to improved peak shapes and better chromatographic performance.

Theoretical and Computational Investigations of 2 Triethoxysilyl Propylamine Systems

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic characteristics of molecules like aminosilanes. These calculations provide a foundational understanding of the molecule's geometry, conformational stability, and electronic behavior, which in turn dictates its reactivity and interaction with other substances.

DFT has been employed to investigate the conformational landscape of aminosilanes. For instance, a comprehensive conformational and vibrational analysis of gamma-aminopropyltriethoxysilane (APTES) using DFT with Becke's three-parameter exchange functional combined with the Lee-Young-Parr correlation functional (B3LYP) and a standard 6-31G(d, p) basis set has revealed the existence of multiple stable conformations. The potential energy surface, when scanned with respect to the Si-C-C-C torsion angle, indicates five stable conformers. Among these, two are trans conformations (t1, t2) and three are gauche conformations (g1, g2, g3).

Further DFT calculations have identified two primary stable conformers for APTES: a trans and a gauche form. The trans conformer is predicted to be the more stable of the two. The energy difference between these conformers is a critical factor in understanding the flexibility and reactivity of the molecule in various environments.

Conformational Analysis of gamma-Aminopropyltriethoxysilane (APTES) using DFT
ConformerRelative Energy (cm⁻¹)SiCCC Torsion Angle (°)
trans0178.67
gauche60871.37

Data derived from DFT calculations on gamma-aminopropyltriethoxysilane (APTES), a structural analog of 2-(triethoxysilyl)propylamine.

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding its chemical reactivity. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's stability and its tendency to participate in chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Dynamics Simulations of Interfacial Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This technique is particularly well-suited for investigating the complex interactions that occur at the interface between this compound and various substrates, such as silica (B1680970) surfaces.

MD simulations provide a dynamic picture of how these aminosilane (B1250345) molecules behave at an interface, including their orientation, adsorption, and the formation of covalent bonds. To accurately model the chemical reactions that can occur, such as the hydrolysis of the ethoxy groups and the subsequent condensation with surface silanol (B1196071) groups, reactive force fields like ReaxFF are often employed.

Research on the interaction of aminosilanes with silica surfaces has revealed several key insights. Upon introduction to a hydroxylated silica surface, the aminosilane molecules initially physisorb through hydrogen bonding between the amine and ethoxy groups of the silane (B1218182) and the silanol groups on the surface. Over time and with appropriate conditions, the ethoxy groups hydrolyze, forming silanol groups on the aminosilane. These newly formed silanol groups can then undergo a condensation reaction with the silanol groups on the silica surface, forming strong, covalent Si-O-Si (siloxane) bonds.

The structure and density of the resulting aminosilane layer are influenced by several factors, including the concentration of the silane solution, the presence of water, and the roughness of the substrate surface. MD simulations have shown that surface roughness can play a significant role in the ordering and frictional properties of the resulting silane monolayer.

While specific quantitative data such as interaction energies and radial distribution functions for the this compound-silica interface are not extensively documented, the general findings from MD simulations of similar aminosilanes provide a robust framework for understanding these interfacial phenomena. These simulations consistently show the crucial role of the amine group in anchoring the molecule to the surface and the subsequent covalent bond formation that leads to a durable and stable functionalization of the substrate.

Future Directions and Emerging Research Themes

Integration in Advanced Functional Materials

The unique structure of 2-(Triethoxysilyl)propylamine, featuring a primary amine group and hydrolyzable ethoxysilyl groups, positions it as a valuable building block for a new generation of advanced functional materials. The amine group provides a reactive site for further chemical modification, while the triethoxysilyl moiety allows for strong covalent bonding to inorganic substrates.

Key Research Areas:

Surface Modification and Functionalization: A primary area of investigation involves the use of this compound to modify the surfaces of materials such as silica (B1680970), glass, and metal oxides. This functionalization can impart new properties to the substrate, including improved adhesion, biocompatibility, or tailored surface energy. Research in this area would focus on optimizing reaction conditions to achieve uniform, high-density surface coverage.

Nanomaterial Functionalization: The functionalization of nanoparticles with this compound is a promising route to create novel nanomaterials with tailored functionalities. For instance, modified nanoparticles could be designed for targeted drug delivery, advanced catalysis, or as reinforcing agents in nanocomposites.

Potential Application AreaRole of this compoundAnticipated Benefit
Biomedical Implants Surface functionalization to immobilize biomolecules.Improved biocompatibility and reduced rejection.
Advanced Coatings Adhesion promoter between coating and substrate.Enhanced durability and corrosion resistance.
High-Performance Adhesives Cross-linking agent and adhesion promoter.Stronger and more durable bonds.

Sustainable Synthesis and Application Pathways

The development of green and sustainable chemical processes is a critical aspect of modern materials science. Future research into this compound will likely prioritize the development of environmentally friendly synthesis routes and applications that contribute to a circular economy.

Focus on Green Chemistry:

Catalyst Development: Research into novel, highly selective, and reusable catalysts for the synthesis of this compound is essential. This could involve exploring enzymatic catalysis or earth-abundant metal catalysts to replace traditional, more hazardous reagents.

Solvent-Free or Green Solvent Reactions: The development of synthesis methods that minimize or eliminate the use of volatile organic solvents is a key goal. This could involve exploring solvent-free reaction conditions or the use of green solvents such as water or supercritical fluids.

Renewable Feedstocks: Investigating the potential for synthesizing this compound or its precursors from renewable feedstocks would significantly enhance its sustainability profile.

Sustainability AspectResearch GoalPotential Impact
Atom Economy Optimize reaction pathways to maximize the incorporation of reactants into the final product.Reduction of chemical waste.
Energy Efficiency Develop low-temperature and low-pressure synthesis routes.Lower manufacturing costs and carbon footprint.
Biodegradability Design materials incorporating this compound that can degrade under specific environmental conditions.Reduced long-term environmental pollution.

Multi-Functional Hybrid Systems and Smart Materials

The integration of this compound into multi-functional hybrid systems and smart materials represents a particularly exciting research frontier. These materials are designed to respond to external stimuli, offering a wide range of potential applications in sensing, actuation, and responsive coatings. Smart coatings, for example, are innovative materials that can react to environmental changes such as light, temperature, or pH. youtube.com

Emerging Themes:

Stimuli-Responsive Materials: By incorporating this compound into polymer networks alongside stimuli-responsive moieties, it is possible to create materials that change their properties in response to specific triggers. For example, a pH-responsive material could be developed by leveraging the basicity of the amine group.

Self-Healing Materials: The reactive nature of the amine and silane (B1218182) groups in this compound could be harnessed to create self-healing materials. In the event of damage, these functional groups could react to form new covalent bonds, thereby repairing the material.

Sensors and Biosensors: The functionalization of sensor surfaces with this compound can provide a platform for the immobilization of sensing molecules. This could lead to the development of highly sensitive and selective sensors for a variety of analytes, from metal ions to biological macromolecules.

Smart Material SystemRole of this compoundExample Application
Thermo-responsive Hydrogels As a cross-linking agent to control network structure.Controlled drug release systems.
Photo-responsive Coatings As a linker to attach photochromic molecules to a surface.Smart windows that tint in response to sunlight.
Corrosion-Sensing Coatings As a component in a coating that changes color upon exposure to corrosive agents.Early warning systems for material degradation.

Q & A

Q. What is the standard protocol for functionalizing silica nanoparticles (SiO₂) with APTES, and how can reaction parameters affect silanol group interaction?

Methodological Answer:

  • Procedure: Disperse SiO₂ nanoparticles in ethanol (5 mL), add APTES (1.0 mmol, 0.23 mL), and reflux for 12 hours under stirring. Wash with ethanol/water and dry at 80°C .
  • Key Parameters:
    • Reflux Time: Extended durations (>12 hours) enhance covalent bonding between APTES ethoxy groups and SiO₂ silanols (Si–OH), reducing free –OH bands in FTIR (960 cm⁻¹) .
    • pH Control: Maintain acidic conditions (pH ~3.5) during silanization to hydrolyze ethoxy groups efficiently .
  • Validation: Use FTIR to confirm Si–O–Si bond formation (1050–1100 cm⁻¹) and loss of silanol peaks .

Q. How is APTES used to immobilize enzymes or proteins on silica-based platforms for biosensing?

Methodological Answer:

  • Surface Activation: Functionalize SiO₂ with APTES to introduce amine (–NH₂) groups. React with glutaraldehyde (crosslinker) to bind enzymes via Schiff base formation .
  • Optimization:
    • APTES Concentration: 10% (w/v) in aqueous or toluene solutions ensures uniform monolayer coverage without aggregation .
    • Washing Protocol: Post-silanization, wash with toluene/acetone to remove unreacted APTES, verified via XPS or TGA .
  • Application Example: Bifunctional sorbents (NH₂/SH-silica) for selective protein adsorption require sequential grafting of APTES and mercaptosilanes .

Advanced Research Questions

Q. How can conflicting FTIR and XPS data on APTES surface coverage be resolved?

Methodological Answer:

  • Contradiction Analysis:
    • FTIR Limitations: Detects bulk Si–O–Si bonds but may miss surface amine groups due to signal attenuation.
    • XPS Advantages: Quantifies surface N1s peaks (399–401 eV) to confirm –NH₂ presence .
  • Integrated Approach: Combine FTIR, XPS, and TGA to distinguish between surface-bound and physisorbed APTES. For example, calcination (300°C, 1 hour) removes physisorbed layers, leaving covalently bonded APTES .

Q. What strategies optimize APTES-derived nanocage structures for size-selective catalysis?

Methodological Answer:

  • Synthesis: Use micellar templates (e.g., (triethoxysilyl)propylcetylcarbamate) to create 2 nm siloxane nanocages. Hydrolyze APTES to anchor propylamine groups inside the cage .
  • Functional Testing:
    • Size Selectivity: Test reactivity with small (ninhydrin) vs. large (ZnTPP) molecules. APTES-modified cages exclude molecules >1.5 nm due to shell cross-linking .
    • Catalytic Efficiency: Compare decarboxylation rates of acetoacetic acid; APTES cages show 2× higher activity vs. free amines due to confinement effects .

Q. How do APTES-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-NH₂) perform in heterogeneous catalysis, and how is leaching mitigated?

Methodological Answer:

  • Catalyst Design:
    • Synthesize Fe₃O₄ cores via co-precipitation.
    • Coat with SiO₂ (Stöber method) and functionalize with APTES (reflux, 12 hours) .
  • Leaching Mitigation:
    • Cross-Linking: Post-APTES modification, cross-link with gallic acid or sulfonic groups to stabilize Pd/Pt nanoparticles .
    • Reusability: After Suzuki coupling reactions, recover catalysts magnetically. ICP-MS analysis of reaction supernatants shows <2% metal leaching after 5 cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.